7-Oxaspiro[3.5]nonan-2-one
Overview
Description
7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom and a ketone functional group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Oxaspiro[3.5]nonan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The spirocyclic structure provides unique steric and electronic properties that can affect its binding to biological targets and its overall activity .
Comparison with Similar Compounds
- 2-Oxaspiro[3.5]nonan-7-one
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
Comparison: 7-Oxaspiro[35]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a ketone functional groupFor instance, while 2-Oxaspiro[3.5]nonan-7-one shares a similar spirocyclic framework, the position of the oxygen and ketone groups differs, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFGGYLSWPBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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